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3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Epigenetics Methyltransferase Inhibition Oncology

Generic isoxazole amides fail to reproduce SMYD3 inhibition data due to steep SAR at benzamide and linker regions. Procure exact CAS 1903332-68-2. • SMYD3 IC50 <100 nM; >50-fold selectivity over SMYD2, G9a, SUV39H1. • Microsomal stability t1/2 >60 min supports oral/IP in vivo dosing. • 3,5-Dimethyl & propyl linker essential; des-methyl or shorter-linker analogs show >10-fold potency loss.

Molecular Formula C15H18N2O2
Molecular Weight 258.321
CAS No. 1903332-68-2
Cat. No. B2608093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
CAS1903332-68-2
Molecular FormulaC15H18N2O2
Molecular Weight258.321
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NCCCC2=CON=C2)C
InChIInChI=1S/C15H18N2O2/c1-11-6-12(2)8-14(7-11)15(18)16-5-3-4-13-9-17-19-10-13/h6-10H,3-5H2,1-2H3,(H,16,18)
InChIKeyNQQBJNAGBRRLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of SMYD3 Inhibitor CAS 1903332-68-2


3,5-Dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide (CAS 1903332-68-2) is a synthetic small molecule belonging to the isoxazole amide class, identified as a potent and selective inhibitor of the SET and MYND Domain-Containing Protein 3 (SMYD3) histone methyltransferase [1]. The compound features a 3,5-dimethylbenzamide core linked via a propyl chain to an isoxazole ring, a structural motif associated with acetyl-lysine bioisosterism and bromodomain engagement [2]. Its primary documented application is as a chemical probe for SMYD3 in oncology research, where SMYD3 is implicated in transcriptional regulation, cell proliferation, and Ras-driven carcinogenesis [1].

Why Generic Substitution Fails for CAS 1903332-68-2


Generic substitution with other isoxazole amides or simple benzamide derivatives is unreliable due to steep structure–activity relationships (SAR) at both the benzamide and linker regions. The 3,5-dimethyl substitution on the benzamide ring is critical for SMYD3 potency, while the length and flexibility of the propyl linker between the amide and the isoxazole directly control the binding mode and selectivity profile [1]. Even close analogs lacking one or both methyl groups or possessing a shorter/longer linker exhibit drastically reduced enzymatic inhibition and altered selectivity against other methyltransferases and bromodomains. Consequently, procurement of the exact CAS 1903332-68-2 compound is essential to reproduce published biological data and maintain target engagement fidelity [1][2].

Differentiation Evidence Against Closest Analogs


SMYD3 Enzymatic Potency vs. Des-Methyl Analog

The compound (represented in the SAR table of Su et al. (2020) as an optimized isoxazole amide) exhibits nanomolar SMYD3 inhibition. The 3,5-dimethyl substitution on the benzamide ring is a key potency driver; removal of both methyl groups (des-methyl analog) results in a >10-fold loss of enzymatic inhibition [1]. This quantitative drop demonstrates that procurement of the exact 3,5-dimethylbenzamide variant is mandatory for experiments requiring sub-100 nM target engagement.

Epigenetics Methyltransferase Inhibition Oncology

Selectivity vs. Pan-Methyltransferase Inhibitors

The isoxazole amide series, including the compound, was profiled against a panel of methyltransferases. The compound exhibits >50-fold selectivity for SMYD3 over SMYD2, G9a, and SUV39H1 [1]. In contrast, pan-methyltransferase inhibitors such as sinefungin or SAH (S-adenosylhomocysteine) show single-digit to no selectivity across the family. This selectivity window is critical for chemical probe studies aimed at deconvoluting SMYD3-specific biology without confounding off-target methylation effects.

Selectivity Profiling Epigenetic Chemical Probe Off-Target Risk

Cellular Target Engagement vs. Shorter Linker Analog

In cellular thermal shift assays (CETSA) performed in SMYD3-expressing cancer cells, the compound (as a representative propyl-linked isoxazole amide) stabilizes SMYD3 with an EC50 shift consistent with tight intracellular binding [1]. An analog with a methylene linker (one carbon) instead of propyl (three carbons) showed no significant thermal stabilization, indicating loss of cellular target engagement. This demonstrates that the propyl spacer is essential for productive binding conformation in the cellular context.

Cellular Thermal Shift Assay Target Engagement Intracellular Potency

Microsomal Stability vs. Unsubstituted Isoxazole

The compound shows improved metabolic stability in mouse and human liver microsomes compared to the unsubstituted isoxazole parent compound. The 3,5-dimethylbenzamide substitution reduces oxidative metabolism, resulting in a longer half-life (t1/2) [1]. Specifically, the unsubstituted isoxazole amide exhibited >80% turnover within 30 min, while the target compound retained >60% parent at 60 min.

Metabolic Stability ADME Pharmacokinetics

Application Scenarios for CAS 1903332-68-2


SMYD3-Driven Oncology Chemical Probe

Use as a selective chemical probe to investigate SMYD3-dependent transcriptional regulation in Ras-driven cancer cell lines (e.g., pancreatic, lung, colon). The compound's >50-fold selectivity over SMYD2 and other methyltransferases [1] ensures that observed anti-proliferative effects and changes in histone H4 lysine 5 methylation can be confidently attributed to SMYD3 inhibition.

In Vivo PD and Tumor Xenograft Studies

Deployed in mouse xenograft models to assess target engagement and tumor growth inhibition. Adequate microsomal stability (t1/2 > 60 min) [1] supports oral or intraperitoneal dosing regimens for sustained SMYD3 occupancy, as confirmed by ex vivo CETSA or methyl-mark immunohistochemistry.

Bromodomain Selectivity Profiling

Utilize the 3,5-dimethylisoxazole moiety's known acetyl-lysine bioisosterism [2] to counter-screen against BET family bromodomains (BRD2, BRD3, BRD4). This scenario enables researchers to distinguish SMYD3 epigenetic effects from bromodomain-mediated transcriptional modulation, strengthening mechanistic interpretation.

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